Isoxazol-5-yl(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)methanone
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Overview
Description
Isoxazol-5-yl(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)methanone is a complex organic compound characterized by its intricate molecular structure
Mechanism of Action
Target of Action
The primary target of this compound is the core protein of the Hepatitis B Virus (HBV) . This protein plays a crucial role in the life cycle of the virus, making it an attractive target for potential anti-HBV therapeutics .
Mode of Action
The compound acts as a core protein allosteric modulator (CpAM) . It interacts with the HBV core protein, effectively inhibiting a wide range of nucleoside-resistant HBV mutants
Biochemical Pathways
The compound affects the HBV life cycle by modulating the conformation of the core protein . This modulation can inhibit the replication of the virus, affecting the downstream effects of the HBV life cycle.
Result of Action
The primary result of the compound’s action is the inhibition of HBV replication . This can potentially lead to a decrease in the viral load in infected individuals, thereby alleviating the symptoms of HBV infection and slowing the progression of the disease.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Isoxazol-5-yl(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)methanone typically involves multi-step organic reactions. One common approach is the reaction of isoxazole derivatives with piperazine derivatives under controlled conditions. The reaction conditions often require the use of catalysts and specific solvents to achieve the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using reactors designed for high-yield reactions. The process would be optimized to minimize waste and maximize efficiency, ensuring the compound is produced in sufficient quantities for its intended applications.
Chemical Reactions Analysis
Types of Reactions: Isoxazol-5-yl(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)methanone can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) may be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.
Substitution: Nucleophilic substitution reactions can be facilitated using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products Formed: The major products formed from these reactions include various derivatives of the original compound, which can be further modified for specific applications.
Scientific Research Applications
Isoxazol-5-yl(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)methanone has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may serve as a probe in biological studies to understand cellular processes.
Medicine: It has potential therapeutic applications, possibly as an inhibitor in drug development.
Industry: The compound can be utilized in the production of advanced materials and chemicals.
Comparison with Similar Compounds
Isoxazole derivatives: These compounds share a similar heterocyclic structure.
Piperazine derivatives: Piperazine is a common structural motif in many pharmaceuticals.
Pyrazolo[1,5-a]pyridine derivatives: These compounds are structurally related and often exhibit similar biological activities.
Uniqueness: Isoxazol-5-yl(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)methanone stands out due to its unique combination of functional groups and its potential applications in various fields. Its structural complexity and versatility make it a valuable compound for scientific research and industrial applications.
Properties
IUPAC Name |
1,2-oxazol-5-yl-[4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N5O3/c22-15(13-11-12-3-1-2-6-21(12)18-13)19-7-9-20(10-8-19)16(23)14-4-5-17-24-14/h4-5,11H,1-3,6-10H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWELTZHEINBIHR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2C(=CC(=N2)C(=O)N3CCN(CC3)C(=O)C4=CC=NO4)C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N5O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.35 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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